3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine
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Overview
Description
3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine typically involves multiple steps. One common method involves the S-alkylation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the resulting ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the phenyl and piperidine groups can interact with cell membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N5OS |
---|---|
Molecular Weight |
345.5g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C17H23N5OS/c1-12-7-6-8-13(2)21(12)15(23)11-24-17-20-19-16(22(17)18)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11,18H2,1-2H3 |
InChI Key |
QZNWCSWJOCOBJF-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C |
Origin of Product |
United States |
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